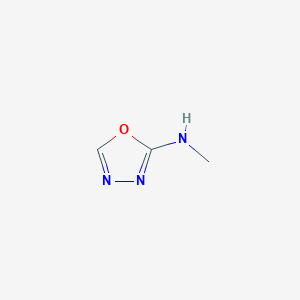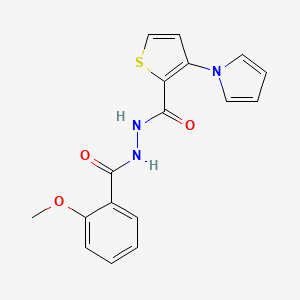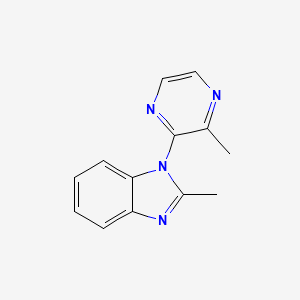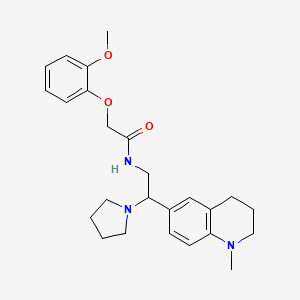
N-methyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C3H5N3O . It is also known by its IUPAC name as N-methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “N-methyl-1,3,4-oxadiazol-2-amine”, has been reported in various studies . For instance, one study described the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity . Another study discussed a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “N-methyl-1,3,4-oxadiazol-2-amine” can be represented by the InChI code: 1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3, (H,4,6) . This indicates that the compound consists of one carbon atom, three hydrogen atoms, three nitrogen atoms, and one oxygen atom .
Physical And Chemical Properties Analysis
“N-methyl-1,3,4-oxadiazol-2-amine” is a solid at room temperature . The melting point of the compound is reported to be between 71-72°C .
Scientific Research Applications
Medicine: Anticancer Properties
“N-methyl-1,3,4-oxadiazol-2-amine” derivatives have been studied for their potential in cancer treatment. These compounds can be structurally modified to ensure high cytotoxicity towards malignant cells. They have shown promise in targeting various enzymes and proteins that contribute to cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase .
Agriculture: Plant Protection
In the agricultural sector, 1,3,4-oxadiazole derivatives, including “N-methyl-1,3,4-oxadiazol-2-amine,” act as plant protection agents. They exhibit herbicidal, insecticidal, and fungicidal activities, helping to safeguard crops from various pathogens and pests .
Antibacterial and Antifungal Applications
These compounds have been tested for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus flavus. Their effectiveness in combating these microorganisms makes them valuable in developing new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of 1,3,4-oxadiazole derivatives make them potential candidates for the development of new pain relief and anti-inflammatory drugs. Their mechanism of action often involves the modulation of inflammatory pathways .
Enzyme Inhibition for Disease Treatment
“N-methyl-1,3,4-oxadiazol-2-amine” derivatives have been explored as enzyme inhibitors. By inhibiting specific enzymes related to disease processes, these compounds can be used to treat various conditions, including metabolic disorders .
Antioxidant Effects
Research has also indicated that these derivatives can exhibit antioxidant properties. This is significant because oxidative stress is implicated in numerous diseases, and antioxidants can help mitigate these effects .
Future Directions
The future directions for “N-methyl-1,3,4-oxadiazol-2-amine” and its derivatives could involve further exploration of their biological activities, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These compounds have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . Further refinement of 1,3,4-oxadiazole as anti-infective agents is also suggested .
Mechanism of Action
Target of Action
N-methyl-1,3,4-oxadiazol-2-amine primarily targets various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . This interaction results in the disruption of the normal functioning of these enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . Similarly, the inhibition of topoisomerase II disrupts DNA replication, and the inhibition of telomerase affects cell proliferation .
Pharmacokinetics
The compound’s molecular weight of 9909 suggests that it may have good bioavailability .
Result of Action
The result of N-methyl-1,3,4-oxadiazol-2-amine’s action is the disruption of normal cellular processes, leading to potential cytotoxic effects . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
The action, efficacy, and stability of N-methyl-1,3,4-oxadiazol-2-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s interaction with its targets can be influenced by the pH and the presence of other molecules in the cellular environment.
properties
IUPAC Name |
N-methyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJEBLQKJTZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)

![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)

![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)

![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)

![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)